molecular formula C9H11NO3 B15353729 Benzene, [(2-nitroethoxy)methyl]- CAS No. 87976-52-1

Benzene, [(2-nitroethoxy)methyl]-

Cat. No.: B15353729
CAS No.: 87976-52-1
M. Wt: 181.19 g/mol
InChI Key: SKOWTVRPDRCFSN-UHFFFAOYSA-N
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Description

Synthetic Routes and Reaction Conditions:

  • Friedel-Crafts Alkylation: One common method to synthesize benzene, [(2-nitroethoxy)methyl]- involves the Friedel-Crafts alkylation reaction. This reaction typically uses benzene and 2-nitroethoxymethyl chloride in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃).

  • Nucleophilic Substitution: Another approach is nucleophilic substitution, where benzene is reacted with 2-nitroethanol in the presence of a strong base to form the desired compound.

Industrial Production Methods: In an industrial setting, the production of benzene, [(2-nitroethoxy)methyl]- may involve large-scale reactions with optimized conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction conditions are carefully controlled to achieve efficient production.

Types of Reactions:

  • Oxidation: Benzene, [(2-nitroethoxy)methyl]- can undergo oxidation reactions, often resulting in the formation of nitrobenzene derivatives.

  • Reduction: Reduction reactions can convert the nitro group to an amine group, producing aminobenzene derivatives.

  • Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Typical reducing agents include hydrogen gas (H₂) in the presence of a metal catalyst, and tin chloride (SnCl₂).

  • Substitution: Electrophilic aromatic substitution reactions often use strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).

Major Products Formed:

  • Oxidation: Nitrobenzene derivatives.

  • Reduction: Aminobenzene derivatives.

  • Substitution: Various substituted benzene derivatives depending on the introduced functional group.

Scientific Research Applications

Benzene, [(2-nitroethoxy)methyl]- has several scientific research applications:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: It can be used as a probe in biological studies to understand cellular processes.

  • Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism by which benzene, [(2-nitroethoxy)methyl]- exerts its effects depends on the specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Nitrobenzene: Similar structure but lacks the ethoxy methyl group.

  • Aniline: Contains an amino group instead of a nitro group.

  • Benzene derivatives with different substituents: Various benzene derivatives with different functional groups.

Uniqueness: Benzene, [(2-nitroethoxy)methyl]- is unique due to its specific combination of the nitro group and the ethoxy methyl group, which imparts distinct chemical properties and reactivity compared to other benzene derivatives.

Properties

CAS No.

87976-52-1

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

2-nitroethoxymethylbenzene

InChI

InChI=1S/C9H11NO3/c11-10(12)6-7-13-8-9-4-2-1-3-5-9/h1-5H,6-8H2

InChI Key

SKOWTVRPDRCFSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC[N+](=O)[O-]

Origin of Product

United States

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